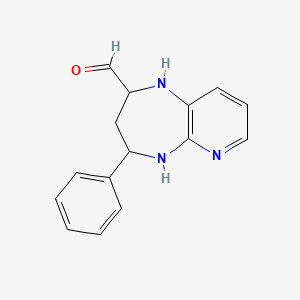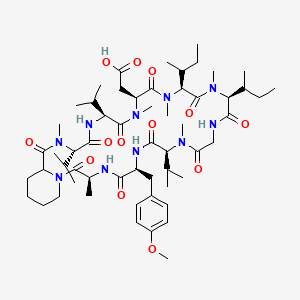
Cyclopeptolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopeptolide is a naturally occurring compound known for its unique cyclic peptide structureCyclopeptolides are typically produced by microorganisms, such as fungi and bacteria, and exhibit a wide range of bioactivities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopeptolide involves the cyclization of linear peptide precursors. One common method is the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound peptide chain. After the linear peptide is synthesized, cyclization is achieved through the formation of an amide bond between the N-terminus and C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce the compound. For example, the fungus Metarhizium anisopliae has been used to produce this compound 90-215, which can be isolated and purified from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopeptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups within the this compound structure, potentially enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Applications De Recherche Scientifique
Cyclopeptolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide cyclization and the development of new synthetic methodologies.
Biology: this compound’s antimicrobial and antifungal properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being investigated for its immunomodulatory effects.
Mécanisme D'action
The mechanism of action of cyclopeptolide involves its interaction with specific molecular targets and pathways. For example, this compound 90-215 has been shown to affect the production of destruxins and helvolic acid in Metarhizium anisopliae by altering the expression of key enzymes involved in their biosynthesis . Additionally, this compound can inhibit the cotranslational translocation of certain proteins, such as vascular cell adhesion molecule 1 (VCAM1), by targeting their signal peptides .
Comparaison Avec Des Composés Similaires
Cyclopeptolide can be compared to other cyclic peptides, such as:
Destruxins: Produced by the same fungus, , destruxins are cyclic hexadepsipeptides with insecticidal properties.
This compound’s uniqueness lies in its diverse biological activities and its ability to modulate the production of secondary metabolites in microorganisms, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
159170-92-0 |
|---|---|
Formule moléculaire |
C57H92N10O13 |
Poids moléculaire |
1125.4 g/mol |
Nom IUPAC |
2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
VDCLCAXYTCLVQY-CTVGSUQISA-N |
SMILES isomérique |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


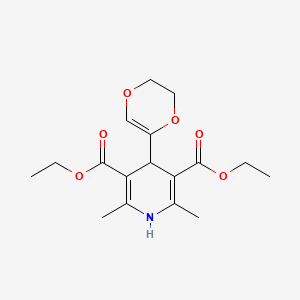
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
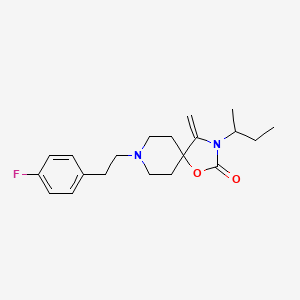
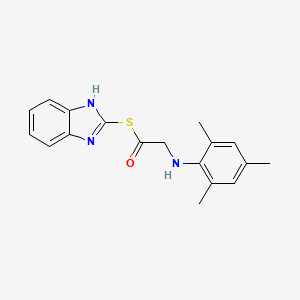

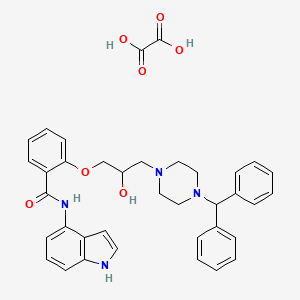
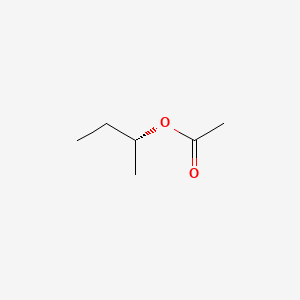

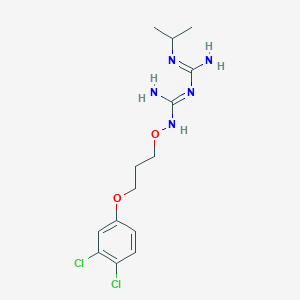
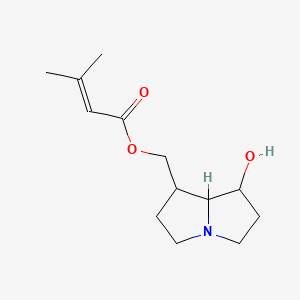
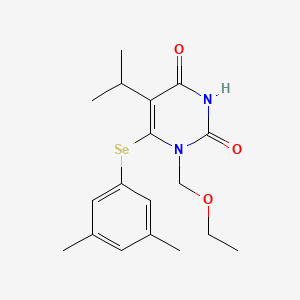
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

